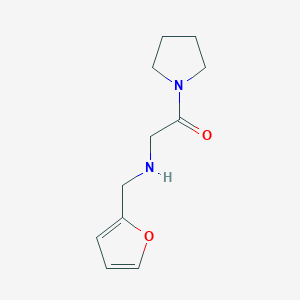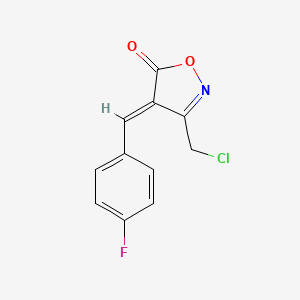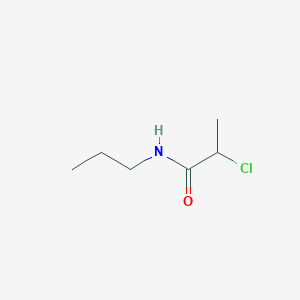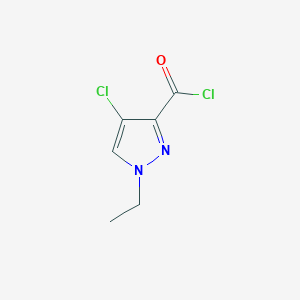
2-(3-Fluorophenoxy)-5-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorophenoxy)-5-methylaniline, or 3-FMA, is a synthetic molecule belonging to the phenylalkylamine class of compounds. It is a derivative of the parent compound, phenethylamine, and is structurally similar to the popular stimulant drugs amphetamine and methamphetamine. 3-FMA is a compound of interest to researchers due to its potential as a psychostimulant and its ability to modulate the release of neurotransmitters in the brain. In addition, 3-FMA has been studied for its potential applications in scientific research and lab experiments.
Aplicaciones Científicas De Investigación
1. Use in Metabonomic Assessments
2-(3-Fluorophenoxy)-5-methylaniline, a related compound of 2-fluoro-4-methylaniline, has been studied in metabonomic assessments using nuclear magnetic resonance (NMR) spectroscopy. This technique is employed to identify biomarkers of xenobiotic toxicity by analyzing changes in metabolites visible in tissue extracts of organisms exposed to xenobiotics like 2-fluoro-4-methylaniline (Bundy et al., 2002).
2. Development of pH Sensitive Probes
Fluorinated o-aminophenol derivatives, closely related to 2-(3-Fluorophenoxy)-5-methylaniline, have been synthesized for the development of pH-sensitive probes. These compounds are designed to have minimal affinity for other physiological ions, making them suitable for intracellular pH measurements (Rhee, Levy, & London, 1995).
3. Investigation of Microsomal Metabolism
Research on the metabolism of related compounds such as 2-halogenated 4-methylanilines by rat liver microsomes has provided insights into the metabolic pathways and products formed. These studies contribute to understanding the metabolic processing of similar compounds (Boeren et al., 1992).
4. Fluorescent Chemosensor Development
Derivatives of o-aminophenol, which is structurally similar to 2-(3-Fluorophenoxy)-5-methylaniline, have been used to develop fluorescent chemosensors. These chemosensors are utilized for selective detection of specific metal ions in biological systems, demonstrating the potential of related compounds in bio-imaging applications (Ye et al., 2014).
5. Application in Molecular Orbital Studies
Molecular orbital studies involving compounds such as 3-fluoro-6-methylaniline, which share structural similarities with 2-(3-Fluorophenoxy)-5-methylaniline, provide insights into the interactions and reaction mechanisms of these compounds in various biochemical processes (Zakharieva et al., 1998).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with serotonin transporters, playing a key role in regulating the availability of serotonin to other receptors of serotonergic systems .
Mode of Action
For instance, some compounds terminate the action of serotonin and recycle it in a sodium-dependent manner .
Biochemical Pathways
Related compounds have been found to impact the regulation of serotonergic signaling
Result of Action
Based on its potential interaction with serotonin transporters, it may influence serotonergic signaling and potentially impact mood and behavior .
Propiedades
IUPAC Name |
2-(3-fluorophenoxy)-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-5-6-13(12(15)7-9)16-11-4-2-3-10(14)8-11/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJSFNUHYUYWHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC(=CC=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenoxy)-5-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1370588.png)

![ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B1370594.png)
![((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid](/img/structure/B1370595.png)
![[{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1370597.png)


![5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1370609.png)

![4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid](/img/structure/B1370614.png)



